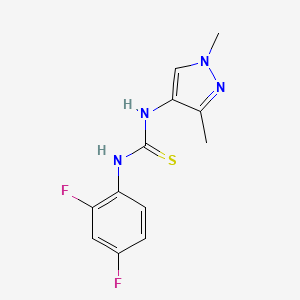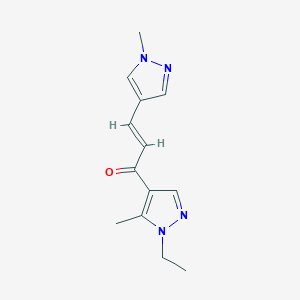![molecular formula C18H15FN4O3 B10942538 N-(4-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10942538.png)
N-(4-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with a 4-fluoro-2-methylphenyl group and a 4-nitro-1H-pyrazol-1-ylmethyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: This can be achieved by reacting 4-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-nitro-1H-pyrazole in the presence of a base such as triethylamine.
Substitution Reaction: The intermediate product can undergo a nucleophilic substitution reaction with 4-nitro-1H-pyrazole to introduce the pyrazolylmethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacological agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including enzymes and receptors, to exert their effects. The presence of the fluoro and nitro groups may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- N-(4-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- N-(4-chloro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Uniqueness
N-(4-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of both the fluoro and nitro groups, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C18H15FN4O3 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H15FN4O3/c1-12-8-14(19)6-7-17(12)21-18(24)16-5-3-2-4-13(16)10-22-11-15(9-20-22)23(25)26/h2-9,11H,10H2,1H3,(H,21,24) |
InChI Key |
DPLWYQQUUJOREO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC=CC=C2CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-dichlorophenyl)-2-{[4-(naphthalen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10942459.png)
![(E)-3-{4-Methoxy-3-[(2-pyridylsulfanyl)methyl]phenyl}-1-(1-methyl-1H-pyrazol-4-YL)-2-propen-1-one](/img/structure/B10942468.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10942474.png)
![(5Z)-5-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10942480.png)
![11-(difluoromethyl)-5-(2,5-dimethylphenyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10942491.png)
![methyl 3-chloro-6-({[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B10942501.png)
![5-(4-methoxyphenyl)-3-methyl-7-sulfanyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B10942516.png)
![(2E)-3-[(4-ethoxyphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B10942523.png)

![7-(4-fluorophenyl)-N-(4-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942545.png)
![3-methyl-7-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-N-propyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide](/img/structure/B10942553.png)

![(2Z)-3-{5-[(2-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B10942564.png)
